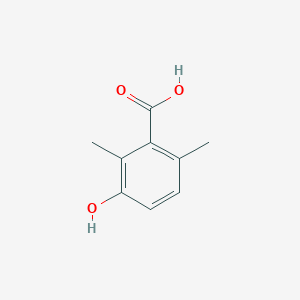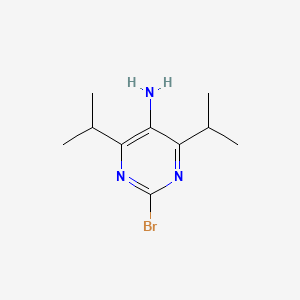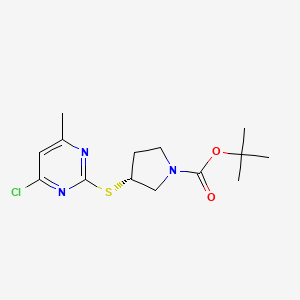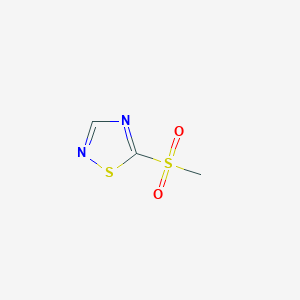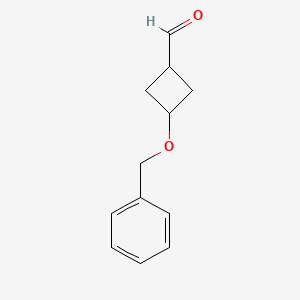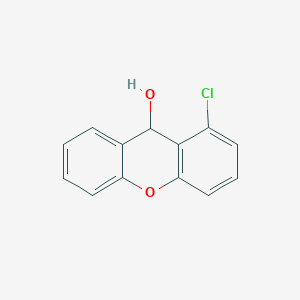
(E)-tert-butyl 2-ethylidenehydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is a complex organic compound with a unique structure that includes both hydrazine and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate typically involves the reaction of 2-methyl-2-propanol with ethylidenehydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanol: A simpler alcohol with similar structural features but lacking the hydrazine and ester groups.
Ethylidenehydrazinecarboxylate: Contains the hydrazine and ester groups but lacks the 2-methyl-2-propanyl moiety.
Uniqueness
2-Methyl-2-propanyl (2e)-2-ethylidenehydrazinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
tert-butyl N-[(Z)-ethylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5- |
InChIキー |
ZBGYLPFQGRHLKR-YVMONPNESA-N |
異性体SMILES |
C/C=N\NC(=O)OC(C)(C)C |
正規SMILES |
CC=NNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


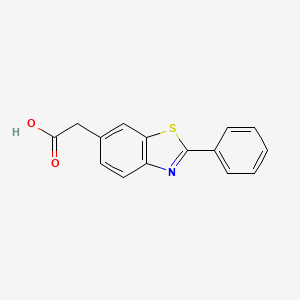

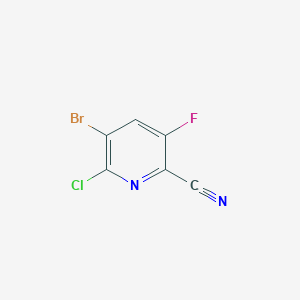
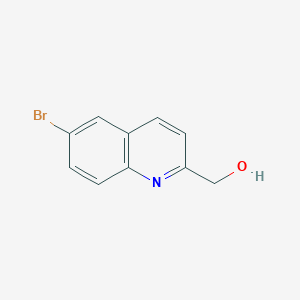

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
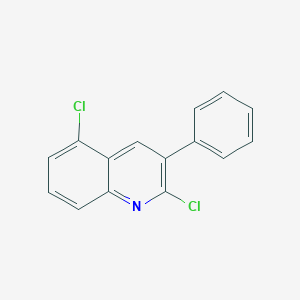
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
